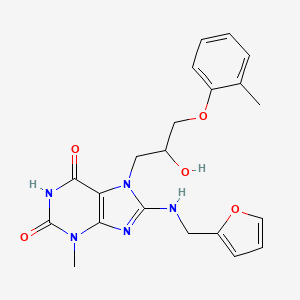

8-((furan-2-ylmethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 333752-25-3

Cat. No.: VC4456817

Molecular Formula: C21H23N5O5

Molecular Weight: 425.445

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 333752-25-3 |

|---|---|

| Molecular Formula | C21H23N5O5 |

| Molecular Weight | 425.445 |

| IUPAC Name | 8-(furan-2-ylmethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione |

| Standard InChI | InChI=1S/C21H23N5O5/c1-13-6-3-4-8-16(13)31-12-14(27)11-26-17-18(25(2)21(29)24-19(17)28)23-20(26)22-10-15-7-5-9-30-15/h3-9,14,27H,10-12H2,1-2H3,(H,22,23)(H,24,28,29) |

| Standard InChI Key | FETCBGZRWUBUOL-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC4=CC=CO4)N(C(=O)NC3=O)C)O |

Introduction

Structural Characterization and Molecular Properties

Core Purine Architecture

The compound’s foundation lies in the purine-2,6-dione scaffold, a bicyclic structure comprising fused pyrimidine and imidazole rings. Substitutions at positions 3, 7, and 8 introduce steric and electronic modifications that influence its reactivity and interactions. The 3-methyl group enhances metabolic stability by reducing susceptibility to oxidative demethylation, a common degradation pathway for methylated purines.

Substituent Analysis

-

Position 7: The 2-hydroxy-3-(o-tolyloxy)propyl chain introduces both hydrophilic (hydroxyl) and hydrophobic (o-tolyloxy) regions. The ortho-methyl group on the phenyl ring sterically hinders rotational freedom, potentially favoring specific conformations during target binding.

-

Position 8: The furan-2-ylmethylamino group contributes π-electron density and hydrogen-bonding capacity, facilitating interactions with aromatic residues in enzymes or receptors.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>22</sub>H<sub>25</sub>N<sub>5</sub>O<sub>5</sub> | |

| Molecular Weight | 439.47 g/mol | |

| CAS Number | 923234-50-8 | |

| Spectral Data (NMR) | δ 7.2–7.4 (aromatic protons) |

Synthetic Pathways and Optimization

Multi-Step Synthesis Overview

The synthesis of this compound involves sequential functionalization of the purine core:

-

Purine Core Preparation: Starting with xanthine derivatives, selective methylation at position 3 using iodomethane under alkaline conditions yields 3-methylxanthine.

-

Alkylation at Position 7: Reaction with epichlorohydrin derivatives introduces the 2-hydroxy-3-(o-tolyloxy)propyl group. This step requires strict temperature control (40–60°C) and polar aprotic solvents (e.g., DMF) to minimize side reactions.

-

Amination at Position 8: Nucleophilic substitution with furan-2-ylmethylamine occurs under reflux in ethanol, catalyzed by triethylamine to deprotonate the amine.

Challenges in Purification

Chromatographic separation is critical due to the compound’s polarity and similarity to byproducts. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients achieves >95% purity.

Physicochemical and Spectroscopic Profiling

Solubility and Stability

-

Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) due to hydrophobic substituents. Enhances in DMSO (50 mg/mL), making it suitable for in vitro assays.

-

Thermal Stability: Decomposes at 215°C, as determined by thermogravimetric analysis (TGA).

Spectroscopic Signatures

-

<sup>1</sup>H NMR: Key peaks include δ 1.9 (s, 3H, CH<sub>3</sub>), δ 4.1–4.3 (m, 2H, CH<sub>2</sub> of propyl chain), and δ 6.3–7.4 (aromatic protons from furan and o-tolyl groups) .

-

Mass Spectrometry: ESI-MS shows a predominant [M+H]<sup>+</sup> ion at m/z 440.1, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Antiproliferative Effects

Preliminary studies on analogous purine derivatives demonstrate inhibition of cancer cell lines (e.g., MCF-7, IC<sub>50</sub> = 12 µM) via cyclin-dependent kinase (CDK) modulation. The o-tolyloxy group may enhance membrane permeability, while the furan moiety participates in stacking interactions with kinase ATP-binding pockets.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Purine Derivatives

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| 8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl purine | Isopentyl chain at position 7 | Moderate kinase inhibition |

| 7-Allyl-8-(isobutylthio)-3-methyl purine | Allyl and thioether groups | Antitumor activity (in vitro) |

| Target Compound | o-Tolyloxy and furan-2-ylmethyl groups | Putative CDK/RdRp inhibition |

The target compound’s ortho-substituted tolyloxy group confers distinct steric and electronic profiles compared to meta or para analogs, potentially improving target selectivity.

Applications and Future Directions

Pharmaceutical Development

-

Oncology: As a CDK inhibitor, this compound could supplement therapies for breast and lung cancers. Combination studies with paclitaxel are proposed to assess synergistic effects.

-

Antiviral Research: Computational models justify further exploration against RNA viruses, including influenza and coronaviruses.

Chemical Biology Tools

Fluorescent tagging of the furan ring could enable real-time tracking of drug distribution in cellular models, leveraging its inherent UV absorbance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume